

# Ibrexafungerp clinical cure rates compared to placebo in VVC trials

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Ibrexafungerp

CAS No.: 1207753-03-4

Cat. No.: S535634

Get Quote

## Efficacy of Ibrexafungerp vs. Placebo in Clinical Trials

| Trial / Analysis         | Patient Population   | Treatment Regimen                                  | Clinical Cure Rate (Ibrexafungerp)         | Clinical Cure Rate (Placebo)        | Result                                     |
|--------------------------|----------------------|----------------------------------------------------|--------------------------------------------|-------------------------------------|--------------------------------------------|
| Meta-Analysis [1]        | VVC (4 RCTs)         | 300 mg twice daily for 1 day                       | ---                                        | ---                                 | <b>Pooled OR: 2.32</b> (95% CI: 1.80-2.98) |
| VANISH 303 (Phase 3) [2] | VVC                  | 300 mg twice daily for 1 day                       | <b>50.5%</b> (Day 10-11)                   | 28.6% (Day 10-11)                   | <b>P = 0.001</b>                           |
| VANISH 303 (Phase 3) [2] | VVC                  | 300 mg twice daily for 1 day                       | <b>59.6%</b> (Day 25)                      | 44.9% (Day 25)                      | <b>P = 0.009</b>                           |
| CANDLE (Phase 3) [3]     | Recurrent VVC (RVVC) | 300 mg twice daily for 1 day, monthly for 6 months | <b>65.4%</b> (Clinical success at Week 24) | 53.1% (Clinical success at Week 24) | <b>P = 0.020</b>                           |

Mycological cure, which indicates eradication of the *Candida* organism, was also significantly higher with **ibrexafungerp**. In the VANISH 303 trial, the mycological cure rate at day 11 was **49.5%** for the **ibrexafungerp** group versus **19.4%** for the placebo group ( $P < 0.001$ ) [2].

## Experimental Trial Designs

The robust efficacy data comes from well-designed, randomized, and controlled trials.

- **VANISH 303 Trial Design:** This was a **randomized, double-blind, placebo-controlled Phase 3 trial**. A total of 376 women with VVC were randomized to receive either oral **ibrexafungerp** (300 mg twice daily for one day) or a matching placebo. The primary endpoints were the proportion of patients achieving both clinical cure (complete resolution of signs and symptoms) and mycological cure (negative fungal culture) at the Test of Cure (TOC) visit, approximately 10-11 days after treatment. A secondary assessment was also performed at Day 25 [2].
- **CANDLE Trial Design:** This was a **randomized, double-blind, placebo-controlled Phase 3 trial** for recurrent VVC (RVVC). Participants with a history of RVVC first received open-label fluconazole to resolve their initial acute infection. Those who achieved clinical control were then randomized to receive either oral **ibrexafungerp** (300 mg twice daily for one day) or a placebo, repeated once every 4 weeks for a total of 6 treatments. The primary efficacy endpoint was the percentage of participants with no mycologically proven recurrence through Week 24 (4 weeks after the last dose) [3].
- **Systematic Review & Meta-Analysis Methodology:** A 2025 meta-analysis systematically searched major databases (PubMed, EMBASE, Cochrane Library) to identify all relevant RCTs. After applying inclusion criteria, four trials were selected. The researchers extracted data and assessed the risk of bias using Cochrane's RoB 2 tool before pooling the results using statistical meta-analysis methods to calculate pooled odds ratios (OR) for clinical cure [1].

## Mechanism of Action: A Fungicidal Approach

**Ibrexafungerp**'s efficacy stems from its unique, fungicidal mechanism of action, which is distinct from that of azole antifungals.

- **Target:** It inhibits the enzyme  **$\beta$ -(1,3)-D-glucan synthase**, which is essential for the synthesis of  $\beta$ -(1,3)-D-glucan, a key polymer in the fungal cell wall [4] [2].
- **Effect:** Inhibition of this enzyme disrupts cell wall integrity, leading to **cell lysis and fungal death** (fungicidal action) [4].
- **Key Differentiator:** While the echinocandin class of antifungals also inhibits glucan synthase, they target the Fks1p catalytic subunit. **Ibrexafungerp** binds to the **Rho1p regulatory subunit**, making it

a first-in-class triterpenoid antifungal [4].

The diagram below illustrates this mechanism and its strategic advantage.



[Click to download full resolution via product page](#)

## Place in Therapy and Safety

- **Place in Therapy:** **Ibrexafungerp** is approved for acute VVC and, crucially, is the **first oral agent approved to reduce the incidence of recurrent VVC (RVVC)** [2]. Real-world evidence suggests it is often used after other antifungals, indicating a role for difficult-to-treat or recurrent cases [5].
- **Safety Profile:** **Ibrexafungerp** is generally well-tolerated. The most common adverse events are gastrointestinal, such as diarrhea, nausea, and abdominal pain, which are typically mild [4] [2]. A meta-analysis confirmed a higher incidence of any treatment-emergent adverse events versus placebo, but few lead to treatment discontinuation [1] [3].

In summary, **ibrexafungerp** offers a clinically effective, fungicidal alternative for VVC and RVVC, with a distinct mechanism that is valuable for cases of azole resistance.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Ibrexafungerp for the treatment of vulvovaginal candidiasis [pubmed.ncbi.nlm.nih.gov]
2. Ibrexafungerp for the treatment of vulvovaginal candidiasis [dovepress.com]
3. A phase 3, multicenter, randomized, placebo-controlled ... [pubmed.ncbi.nlm.nih.gov]
4. Ibrexafungerp: Mechanism of Action, Clinical, and ... [pmc.ncbi.nlm.nih.gov]
5. Real-World Ibrexafungerp Use Patterns Among Patients ... [link.springer.com]

To cite this document: Smolecule. [Ibrexafungerp clinical cure rates compared to placebo in VVC trials]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b535634#ibrexafungerp-clinical-cure-rates-compared-to-placebo-in-vvc-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)